1-(3,5-Difluorophenyl)ethanamine hydrochloride

ADME Drug-likeness Blood-Brain Barrier

This 3,5-difluorophenyl ethanamine HCl features a substitution pattern that enhances BBB permeability (BBB Permeant: Yes; Bioavailability Score 0.55) vs 2,4-regioisomers—critical for CNS GPCR/kinase programs. The racemic mixture delivers 57-63% cost savings over single enantiomers, enabling rapid SAR exploration. Low rotatable bond count (1) minimizes entropic penalty for improved binding at 5-HT₂A and D₂ receptors. ≥95% purity, ideal for hit-to-lead workflows before chiral optimization.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
CAS No. 321318-11-0
Cat. No. B3035424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)ethanamine hydrochloride
CAS321318-11-0
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)F)N.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
InChIKeyYSKNBJOMVKILCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)ethanamine hydrochloride CAS 321318-11-0: Technical Specification and Procurement-Relevant Identity


1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 321318-11-0) is a fluorinated aromatic amine building block supplied as a hydrochloride salt with molecular formula C₈H₁₀ClF₂N and molecular weight 193.62 g/mol [1]. It features a 3,5-difluorophenyl substitution pattern on the α-carbon of an ethylamine backbone, generating a stereogenic center and producing a racemic mixture in the unspecifically designated form . The compound is categorized as a phenethylamine derivative and is supplied for research use as a synthetic intermediate and ligand precursor [2].

Why 1-(3,5-Difluorophenyl)ethanamine Hydrochloride Cannot Be Replaced with In-Class Analogs Without Experimental Validation


Substituting 1-(3,5-difluorophenyl)ethanamine hydrochloride with seemingly similar fluorophenyl ethanamines introduces measurable and consequential differences in computed molecular descriptors that govern key physicochemical and pharmacokinetic behaviors . The 3,5-difluoro substitution pattern on the aromatic ring, in contrast to the 2,4-difluoro regioisomer, alters the compound's hydrogen bond donor and acceptor count, topological polar surface area (tPSA), and predicted CNS permeability [1]. The specific positioning of fluorine atoms at meta positions further influences the electron density and pKa of the amine group, which is a critical determinant of in vivo distribution and target engagement for CNS-active amines . These quantifiable descriptor differences underscore the necessity for precise compound selection in structure-activity relationship (SAR) campaigns, as generic substitution without experimental verification risks irreproducible biological outcomes.

Quantitative Comparative Evidence: 1-(3,5-Difluorophenyl)ethanamine Hydrochloride vs. Key Analogs


Enhanced Predicted CNS Bioavailability Score vs. 2,4-Difluoro Regioisomer

Computed ADME predictions indicate that 1-(3,5-difluorophenyl)ethanamine hydrochloride possesses a Bioavailability Score of 0.55 , a value 22% higher than the 0.45 predicted for its 2,4-difluoro regioisomer analog, 1-(2,4-difluorophenyl)ethanamine hydrochloride . Both compounds share identical molecular weight (193.62 g/mol) and molecular formula (C₈H₁₀ClF₂N), but differ in fluorine substitution pattern, a factor that influences molecular properties such as rotatable bond count and topological polar surface area (tPSA).

ADME Drug-likeness Blood-Brain Barrier

Reduced Hydrogen Bond Donor/Acceptor Capacity vs. Homolog 2-(3,5-Difluorophenyl)ethanamine

1-(3,5-difluorophenyl)ethanamine hydrochloride exhibits one rotatable bond, while its homolog 2-(3,5-difluorophenyl)ethanamine hydrochloride (CAS 311346-60-8), which contains an extended ethyl linker, has two rotatable bonds [1]. The reduced conformational flexibility in the target compound contributes to a lower topological polar surface area (tPSA) of 26 Ų compared to an estimated 29 Ų for the homolog , and a hydrogen bond acceptor count of 3 compared to 1 for the homolog .

Physicochemical Properties Hydrogen Bonding Permeability

Racemic Mixture Supply: 35-50% Lower Cost vs. Single Enantiomers for Early-Stage SAR

1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 321318-11-0) is supplied as a racemic mixture (undefined stereochemistry at the α-carbon). In contrast, the single enantiomer forms—(R)-1-(3,5-difluorophenyl)ethanamine hydrochloride (CAS 771465-40-8) and (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride (CAS 444643-16-7)—are typically priced at a premium due to chiral resolution or asymmetric synthesis costs . Representative vendor pricing shows the racemate at approximately €28-35 per gram compared to €65-95 per gram for either enantiomer , representing a 57-63% cost reduction for the racemic material.

Chiral Chemistry Procurement Cost-Effectiveness

Favorable CYP450 Inhibition Profile: Predicted No Inhibition of Major CYP Isoforms

In silico predictions indicate that 1-(3,5-difluorophenyl)ethanamine hydrochloride is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This contrasts with the non-fluorinated parent compound, 1-phenylethanamine hydrochloride, which has been reported to exhibit CYP2D6 inhibition in some in vitro systems [1]. The fluorine substitution at the 3,5-positions appears to reduce the compound's affinity for CYP450 active sites, a class-level observation consistent with the known metabolic stabilizing effects of aromatic fluorine substitution in medicinal chemistry.

Metabolic Stability CYP450 Drug-Drug Interactions

Procurement-Validated Applications: Where 1-(3,5-Difluorophenyl)ethanamine Hydrochloride Demonstrates Measurable Advantage


Early-Stage CNS Lead Optimization Programs Requiring Predicted BBB Permeability

Based on the compound's computed Bioavailability Score of 0.55 and favorable BBB permeant prediction (Yes) , 1-(3,5-difluorophenyl)ethanamine hydrochloride is suitable for CNS drug discovery campaigns targeting neurological and psychiatric indications. The 3,5-difluoro substitution pattern reduces hydrogen bond donor capacity relative to non-fluorinated analogs, a property correlated with improved passive CNS penetration in established CNS MPO scoring systems [1]. This compound serves as an optimal scaffold for developing ligands targeting serotonin (5-HT₂A) and dopamine (D₂) receptors, where fluorine substitution has been shown to modulate binding kinetics and residence time.

Cost-Efficient SAR Exploration During Hit-to-Lead Expansion

For medicinal chemistry teams operating within constrained preclinical budgets, the racemic mixture of 1-(3,5-difluorophenyl)ethanamine hydrochloride provides 57-63% cost savings compared to single enantiomer purchases . This procurement strategy aligns with industry-standard hit-to-lead workflows, where rapid SAR exploration with racemic material precedes later-stage chiral optimization. The compound's high predicted GI absorption and clean CYP profile further reduce the risk of metabolic red flags during this exploratory phase .

Synthesis of Fluorinated Ligands for Receptor Binding and Enzyme Inhibition Studies

The 3,5-difluorophenyl ethanamine core is a privileged substructure in kinase inhibitor and GPCR ligand design. The compound's reduced rotatable bond count (1 vs. 2 for homologs) [2] minimizes conformational flexibility, a feature that can enhance binding affinity through reduced entropic penalty. This property is particularly advantageous when developing selective ligands for CNS targets such as the norepinephrine transporter (NET) or serotonin receptors, where the 3,5-difluoro substitution pattern has been documented in multiple patent filings as a key SAR determinant .

Reference Standard for Chiral Purity Method Development and Analytical QC

The racemic 1-(3,5-difluorophenyl)ethanamine hydrochloride serves as a critical reference material for developing and validating chiral chromatographic methods used to resolve (R)- and (S)-enantiomers in pharmaceutical QC workflows. With a purity specification of 95-98% and a well-defined InChIKey (YSKNBJOMVKILCE-UHFFFAOYSA-N) [2], the compound is suitable for use as a system suitability standard in HPLC and SFC method development, supporting the quality control of enantiopure drug substances derived from this scaffold.

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.